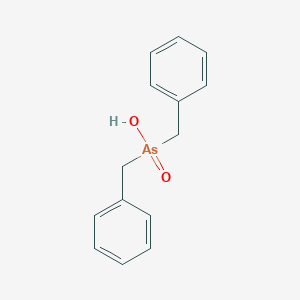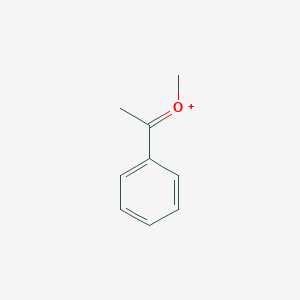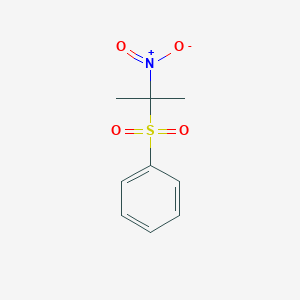
(2-Nitropropane-2-sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Nitropropane-2-sulfonyl)benzene is an organic compound characterized by the presence of a nitro group (-NO2) and a sulfonyl group (-SO2) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitropropane-2-sulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of benzene derivatives, where benzene is treated with a nitrating agent such as a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group . The sulfonyl group can be introduced through sulfonation, where benzene is reacted with sulfur trioxide (SO3) in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Nitropropane-2-sulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as halogenation, alkylation, and acylation.
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfur trioxide and sulfuric acid.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Aminobenzene derivatives: Formed by the reduction of the nitro group.
Sulfonic acids: Formed by the oxidation of the sulfonyl group.
Wissenschaftliche Forschungsanwendungen
(2-Nitropropane-2-sulfonyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Biocatalysis: Employed in enzymatic reactions involving nitroalkanes.
Industrial Applications: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of (2-Nitropropane-2-sulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack . The sulfonyl group can participate in various chemical transformations, influencing the reactivity and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrobenzene: Contains only a nitro group attached to the benzene ring.
Benzene Sulfonic Acid: Contains only a sulfonic acid group attached to the benzene ring.
Uniqueness
(2-Nitropropane-2-sulfonyl)benzene is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for diverse applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
41774-06-5 |
|---|---|
Molekularformel |
C9H11NO4S |
Molekulargewicht |
229.26 g/mol |
IUPAC-Name |
2-nitropropan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C9H11NO4S/c1-9(2,10(11)12)15(13,14)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI-Schlüssel |
JIDQBMYPROSJDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


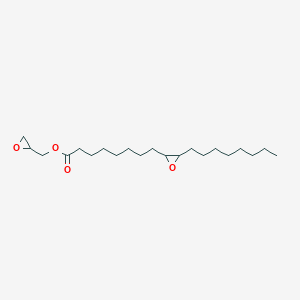
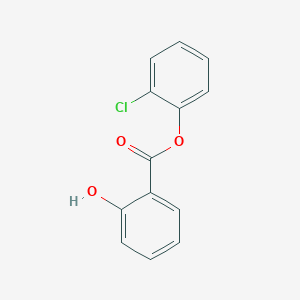
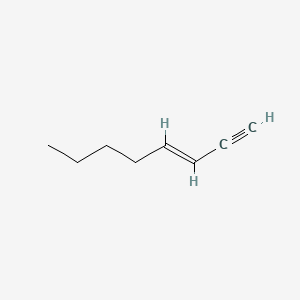
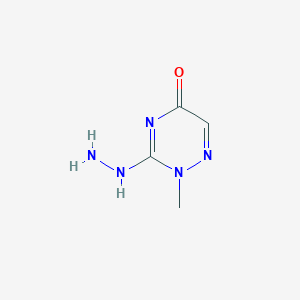
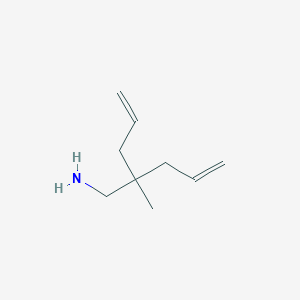
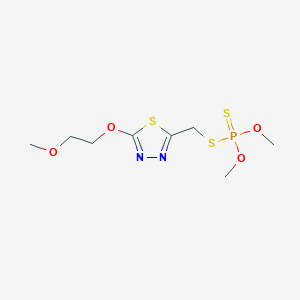
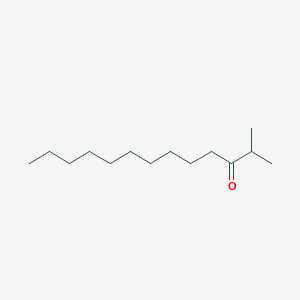

![Methyl [(3-nitrophenyl)carbamothioyl]carbamate](/img/structure/B14658053.png)

